Boc-D-threo-3-(3-trifluoromethylphenyl)serinol
Overview
Description
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a biochemical compound with the molecular formula C15H20F3NO4 and a molecular weight of 335.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is represented by the formula C15H20F3NO4 . The molecular weight of this compound is 335.32 .Scientific Research Applications
Synthesis of Amino Acid Derivatives and Peptides
A critical application of Boc-D-threo-3-(3-trifluoromethylphenyl)serinol in scientific research is in the synthesis of amino acid derivatives and peptides. For example, the synthesis of 3-O-acyl esters of serine and threonine involves reacting oleoyl chloride and palmitoyl chloride with N-t-butoxycarbonyl (N-T-BOC) serine and N-t-BOC threonine. This process is essential for producing standards for identifying fatty acids esterified to serine and threonine hydroxyl groups in membrane proteins, highlighting its role in biochemical research and analysis (Marinetti, 1983).
Modelling Biochemical Processes
Another significant application is in modeling the site of bromide binding in vanadate-dependent bromoperoxidases. This involves treating Boc-protected (S)-serine (Ser) methyl ester with triphenylphosphine bromide Ph(3)PBr to yield Boc-3-bromoalanine (R)-Boc-BrAlaMe, which, after deprotection, results in bromoalanine methyl ester (R)-BrAlaMe. Such models are crucial for understanding the structural basis of enzyme function, offering insights into enzyme mechanisms and potential drug targets (Kraehmer & Rehder, 2012).
Development of Protective Groups in Peptide Synthesis
The research also extends to developing new hydroxy-protecting groups for Ser and Thr in peptide synthesis. The cyclohexyl (Chx) group, introduced to the hydroxy functions of Boc-Ser-OH and Boc-Thr-OH, is stable to various acidic and basic conditions, indicating its suitability for peptide synthesis based on Boc-chemistry. This development is crucial for the synthesis of peptides and proteins, particularly in the context of therapeutic drug development (Nishiyama et al., 2000).
Future Directions
properties
IUPAC Name |
tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-14(2,3)23-13(22)19-11(8-20)12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11-12,20-21H,8H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCTSMFUYDKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.